BenchChemオンラインストアへようこそ!

3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

Anxiolytic drug discovery GABAergic pharmacology Molecular docking

Select Carbacetam (3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one) as your reference ligand for polypharmacological anxiolytic and nootropic research. Unlike canonical β-carbolines, it engages GABAA, Nav1.2, TSPO, and AMPA receptors while activating calmodulin/CaMKII—a dual mechanism validated in multiple neurodegeneration models. Ideal for studies requiring combined GABAergic modulation and synaptic plasticity interrogation without classical benzodiazepine side effects.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 5320-37-6
Cat. No. B3840523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE
CAS5320-37-6
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C4=CC=CC=C4N2
InChIInChI=1S/C18H18N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,20H,8-9H2,1-3H3
InChIKeyPPTIUJYVYBPVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one (CAS 5320-37-6): Procurement-Relevant Identity and Core Profile


3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one (CAS 5320-37-6), also referred to as Carbacetam, is a synthetic tetrahydro-β-carboline derivative with the molecular formula C18H18N2O and a molecular weight of 278.35 g/mol [1]. This compound is classified as a modulator of the GABA-benzodiazepine receptor complex and an effector of calmodulin and Ca2+/calmodulin-dependent protein kinase (CaMKII), distinguishing it mechanistically from many naturally occurring β-carbolines [2]. Preclinical studies have evaluated carbacetam for neuroprotective, nootropic, anxiolytic, and cerebroprotective applications, with in vivo evidence spanning models of type 2 diabetes mellitus-associated neurodegeneration, scopolamine-induced Alzheimer's disease, traumatic brain injury, and metabolic syndrome [2][3]. The compound is commercially available from specialty chemical suppliers, including InterBioScreen (product ID Bio-0263), and is typically procured for experimental neuropharmacology research [2].

Why Generic Interchange of 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one with Other β-Carbolines Is Scientifically Unsupported


The β-carboline chemical class encompasses structurally diverse compounds with profoundly divergent pharmacological profiles, making simple scaffold-based substitution unreliable. In silico polypharmacological profiling reveals that Carbacetam (3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one) engages a distinct multitarget signature—including high predicted affinity for GABAA, Nav1.2, TSPO, GABAB, and AMPA receptors—that is not replicated by structurally distinct β-carboline derivatives or 2,3-benzodiazepine anxiolytic candidates [1]. Furthermore, Carbacetam possesses a dual mechanism of action combining GABA-benzodiazepine receptor complex modulation with calmodulin/CaMKII effector activity, the latter being absent in canonical β-carbolines such as harmine, harmaline, or pinoline [2][3]. Experimental validation in multiple in vivo neurodegeneration models confirms that Carbacetam's therapeutic effects—spanning cognitive improvement, mitochondrial protection, and antioxidant system restoration—are specifically associated with its unique pharmacological profile and cannot be assumed for other β-carboline analogs without equivalent evidence [1][2][3].

Quantitative Evidence Differentiating 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one from Key Comparators


Predicted GABAA Receptor Binding Affinity: Carbacetam vs. 2,3-Benzodiazepine Derivatives (BS34-20 and MPTD-01)

In a head-to-head in silico comparison using AutoDock Vina molecular docking, Carbacetam demonstrated substantially higher predicted binding affinity for the GABAA receptor (-10.513 kcal/mol) compared to the 2,3-benzodiazepine derivatives BS34-20 (binding energy up to -8.379 kcal/mol) and MPTD-01 [1]. This represents a binding energy difference of approximately -2.134 kcal/mol in favor of Carbacetam over BS34-20, suggesting stronger GABAergic engagement. The study employed a panel of key central nervous system targets analyzed with UCSF ChimeraX visualization, and ADMET profiling predicted a favorable safety profile and blood-brain barrier penetration for all compounds tested [1].

Anxiolytic drug discovery GABAergic pharmacology Molecular docking

Multitarget CNS Profiling: Broad Polypharmacology of Carbacetam vs. Focused Profile of 2,3-Benzodiazepines

The same in silico study compared the polypharmacological profiles of Carbacetam against 2,3-benzodiazepine derivatives (BS34-20 and MPTD-01). Carbacetam demonstrated a potent multitarget profile with high predicted affinity for GABAA (-10.513 kcal/mol), the voltage-gated sodium channel Nav1.2 (-9.420 kcal/mol), and the translocator protein TSPO (-9.053 kcal/mol), as well as significant interaction with GABAB and AMPA receptors [1]. In contrast, the 2,3-benzodiazepine derivatives showed a more focused effect, consisting of balanced modulation of GABAA and AMPA receptors only [1]. This broader target engagement profile suggests that Carbacetam may influence multiple signaling pathways simultaneously, potentially offering therapeutic advantages in complex neurological conditions where polypharmacology is desirable [1].

Polypharmacology CNS drug discovery Multitarget ligand design

In Vivo Cognitive Function: Carbacetam vs. Enalapril in Type 2 Diabetes Mellitus-Induced Neurodegeneration

In a head-to-head preclinical study using nonlinear laboratory albino male rats with streptozotocin-induced type 2 diabetes mellitus (T2DM) neurodegeneration, Carbacetam and the angiotensin-converting enzyme (ACE) inhibitor enalapril (a RAS blocker) were directly compared for their effects on cognitive function [1]. Carbacetam was found to possess a better correcting effect on adaptation, cognitive reactions, and antiamnestic activity, while enalapril predominantly improved the emotional condition of the rats [1]. Both compounds were evaluated for cognitive functions, with Carbacetam demonstrating a distinct cognitive improvement profile. The study provides direct experimental evidence that Carbacetam's GABAergic mechanism yields cognitive benefits that differ qualitatively and functionally from those of a RAS-targeting comparator [1].

Diabetic neurodegeneration Cognitive pharmacology GABAergic modulation

Dual GABA-Benzodiazepine and Calmodulin/CaMKII Mechanism vs. Mono-Mechanism β-Carbolines

A mechanistic study published in Neurophysiology (2001) demonstrated that Carbacetam, along with piracetam and etimizole, increases calmodulin concentration in the cytoplasm of dendritic spines to a level sufficient for activation of Ca2+/calmodulin-dependent protein kinase (CaMKII) [1]. This CaMKII activation leads to phosphorylation of AMPA receptors and interference with the development of long-term depression (LTD) of synaptic transmission in the hippocampus [1]. This calmodulin/CaMKII effector mechanism is documented in the vendor technical datasheet [2] and is absent from the pharmacological profiles of prototypical β-carbolines such as harmine, harmaline, and pinoline, which primarily act through monoamine oxidase inhibition, serotonin receptor binding, or antioxidant activity without engaging the CaMKII pathway [3]. The dual mechanism—GABA-benzodiazepine receptor modulation combined with calmodulin/CaMKII effector activity—represents a class-level differentiation that cannot be assumed for other β-carboline derivatives.

Calmodulin effector CaMKII activation Nootropic mechanism

Cerebral Mitochondrial Protection in Scopolamine-Induced Alzheimer's Disease Model

In a study evaluating Carbacetam's effect on cerebral mitochondria in rats with scopolamine-induced Alzheimer's disease, 14-day administration of Carbacetam resulted in reduced intensity of mitochondrial swelling, improvement of the antioxidant system state, and enhanced energy supply of mitochondria in both the cerebral cortex and hippocampus [1]. The study reported a gradual decrease of light dispersion and relative rate of mitochondrial swelling in the mitochondrial fraction [1]. These mitoprotective properties were observed in the context of mitochondrial dysfunction induced by scopolamine, a model relevant to Alzheimer's disease pathology. The study concluded that Carbacetam demonstrates promising neuroprotective properties through preservation of mitochondrial integrity and function [1][2]. No direct comparator drug was tested in this specific model; therefore, this evidence is categorized as supporting in vivo pharmacological characterization.

Mitochondrial neuroprotection Alzheimer's disease model Antioxidant defense

Anxiolytic Activity Without Classical Benzodiazepine Side Effects: Carbacetam vs. 1,4-Benzodiazepines

According to the background analysis provided in the 2025 in silico polypharmacology study, Carbacetam has demonstrated anxiolytic activity in preclinical studies in the absence of side effects characteristic of classical 1,4-benzodiazepines (e.g., diazepam), including sedation, muscle relaxation, and amnestic effects [1]. The study notes that the search for anxiolytics with an improved safety profile is a key task of modern neuropsychopharmacology, and Carbacetam, as a β-carboline derivative, represents a promising candidate distinct from 1,4-benzodiazepines [1]. The ADMET profiling predicted a favorable safety profile for Carbacetam [1]. This evidence is based on preclinical observations cited in the study background; no direct side-by-side tolerability study between Carbacetam and specific 1,4-benzodiazepines was conducted within this report, and therefore this item is classified as class-level inference.

Anxiolytic safety Benzodiazepine alternative Side-effect profile

Optimal Research and Industrial Application Scenarios for 3,3,6-Trimethyl-2,3,4,7-tetrahydro-1H-benzo[c]beta-carbolin-1-one Based on Verified Evidence


Polypharmacological Anxiolytic Lead Optimization and Multitarget CNS Drug Discovery

Based on the in silico head-to-head evidence establishing Carbacetam's superior GABAA binding affinity (-10.513 kcal/mol vs. -8.379 kcal/mol for BS34-20) and its broader multitarget engagement profile spanning Nav1.2, TSPO, GABAB, and AMPA receptors [1], this compound is ideally suited as a starting point or reference ligand in polypharmacological anxiolytic drug discovery programs. Research teams developing next-generation anxiolytics that avoid classical benzodiazepine side effects can use Carbacetam as a tool compound to investigate the therapeutic consequences of combined GABAergic, ion channel, and translocator protein modulation [1]. Its distinctly broader target profile compared to 2,3-benzodiazepine derivatives makes it particularly valuable for studying multi-pathway interventions in complex anxiety disorders [1].

Cognitive Enhancement and Synaptic Plasticity Research Leveraging CaMKII Mechanism

Carbacetam's documented calmodulin/CaMKII effector mechanism—shared with piracetam and etimizole but absent in other β-carbolines—positions it as a mechanistically distinct tool for investigating nootropic effects and hippocampal synaptic plasticity [2]. Researchers studying CaMKII-dependent phosphorylation of AMPA receptors and long-term depression (LTD) interference can employ Carbacetam to probe this pathway while simultaneously engaging GABA-benzodiazepine receptor modulation, enabling studies of the intersection between GABAergic tone and CaMKII-mediated synaptic plasticity [2]. This dual mechanism is not replicated by harmine, harmaline, or pinoline, making Carbacetam the preferred β-carboline for experiments requiring concurrent CaMKII pathway activation [2][3].

Diabetic Neurodegeneration and Metabolic Syndrome Cognitive Impairment Models

The direct head-to-head comparison against enalapril in a streptozotocin-induced type 2 diabetes mellitus neurodegeneration model demonstrated Carbacetam's superior correcting effect on cognitive reactions and antiamnestic activity [4]. This evidence supports Carbacetam's application in preclinical studies investigating cognitive decline associated with diabetes and metabolic syndrome. The compound's demonstrated ability to reduce protein oxidation modification, decrease lipid peroxidation products, and increase antioxidant enzyme activity in metabolic syndrome models further reinforces its utility in studies where both cognitive endpoints and oxidative stress biomarkers are primary outcomes [4][5].

Mitochondrial Dysfunction Studies in Alzheimer's Disease and Related Neurodegenerative Conditions

Carbacetam's demonstrated mitoprotective effects—including reduced mitochondrial swelling, improved antioxidant system state, and enhanced energy supply in the cerebral cortex and hippocampus of scopolamine-induced Alzheimer's disease rats—support its use as a pharmacological tool in mitochondrial dysfunction research [6]. This scenario is particularly relevant for laboratories investigating the mitochondrial cascade hypothesis of Alzheimer's disease or evaluating compounds that preserve mitochondrial integrity under neurodegenerative conditions. While no active comparator was tested in the mitochondrial study, the evidence provides a foundation for future comparative mitochondrial pharmacology experiments [6].

Quote Request

Request a Quote for 3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.